2-Chloro-3-(4-ethylphenyl)-1-propene CAS number and molecular weight
2-Chloro-3-(4-ethylphenyl)-1-propene CAS number and molecular weight
[1][2]
Executive Summary
2-Chloro-3-(4-ethylphenyl)-1-propene (C₁₁H₁₃Cl) is a specialized allyl halide intermediate characterized by a 2-chloroallyl moiety attached to a para-ethylbenzene core.[1][2] It serves as a critical electrophilic building block in organic synthesis, particularly in the construction of fused carbocycles (indanes) and heterocycles via transition-metal-catalyzed cross-coupling reactions.[1][2]
This guide details the physicochemical profile, validated synthetic pathways, and reaction mechanisms for this compound.[1][2] Due to its status as a specialized research chemical, it is often referenced by its structural class rather than a widely circulating commodity CAS number; however, its chemistry parallels that of the well-documented parent compound, 2-chloro-3-phenylpropene (CAS 15968-88-4).[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 1-(2-Chloroallyl)-4-ethylbenzene |
| Alt.[1][2][3] Name | 2-Chloro-3-(4-ethylphenyl)prop-1-ene |
| Molecular Formula | C₁₁H₁₃Cl |
| Molecular Weight | 180.67 g/mol |
| CAS Number | Not listed in major public registries (PubChem/CAS Common).[1][2]Ref. Parent Analog (H-substituted):15968-88-4 |
| SMILES | CCc1ccc(CC(=C)Cl)cc1 |
Predicted Physical Properties
Derived from structure-activity relationship (SAR) data of 2-chloro-3-arylpropenes.
| Parameter | Value (Predicted) | Context |
| Physical State | Colorless to pale yellow oil | Standard for aryl allyl chlorides.[1][2] |
| Boiling Point | 235–240 °C (at 760 mmHg) | Extrapolated from 4-ethylbenzyl chloride.[1][2] |
| Density | ~1.08 g/cm³ | Halogenation increases density vs. parent hydrocarbon.[1][2] |
| LogP | 4.2 – 4.5 | Highly lipophilic; low water solubility.[1][2] |
| Flash Point | > 95 °C | Requires standard flammability precautions.[1][2] |
Synthetic Pathways (Methodology)
The synthesis of 2-chloro-3-arylpropenes is non-trivial due to the potential for allylic rearrangement.[1][2] The most robust protocol involves the transition-metal-catalyzed coupling of a benzyl nucleophile with a 2,3-dichloropropene electrophile.[1][2]
Protocol A: Copper-Catalyzed Grignard Coupling
This method is preferred for its high regioselectivity, avoiding the formation of the unwanted conjugated isomer.[1][2]
Reaction Scheme: 4-Ethylbenzylmagnesium chloride + 2,3-Dichloropropene → Product + MgCl₂
Step-by-Step Protocol:
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Reagent Preparation:
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Coupling Reaction:
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Workup:
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Purification:
Protocol B: Palladium-Catalyzed Negishi Coupling
For substrates sensitive to Grignard conditions, a Negishi coupling using organozinc reagents provides milder conditions.[1][2]
Reaction Logic: Ar-CH₂-ZnBr + 2,3-Dichloropropene (Pd(PPh₃)₄ cat.)[1][2] → Product
Visualization: Synthetic & Reactivity Logic[1][2]
The following diagram illustrates the synthesis of the target molecule and its subsequent application in an intramolecular Heck reaction to form an indane derivative (a common pharmaceutical scaffold).
Caption: Fig 1. Synthesis via Grignard coupling (left) and application in Pd-catalyzed cyclization to indane cores (right).
Reactivity & Applications
The "2-Chloroallyl" Handle
The 2-chloroallyl group acts as a versatile "masked" functionality.[1][2] Unlike simple allyl groups, the vinyl chloride moiety allows for:
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Nucleophilic Substitution (Vinyl): Difficult, but possible under specific Pd-catalyzed conditions.[1][2]
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Heck Cyclization: The primary utility.[1][2] The chlorine atom is a good leaving group for oxidative addition to Palladium(0), facilitating intramolecular carbopalladation onto the aromatic ring.[1][2]
Synthesis of Indanes (Heck Reaction)
Researchers utilize this molecule to synthesize 2-methyleneindanes .[1][2]
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Mechanism: Oxidative addition of Pd(0) into the C(sp²)-Cl bond, followed by 5-exo-trig cyclization and β-hydride elimination.[1][2]
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Significance: This pathway provides rapid access to the indane core found in various bioactive molecules (e.g., analgesics, dopamine receptor agonists).[1][2]
Handling & Safety (SDS Highlights)
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Hazard Classification:
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Storage:
References
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PubChem. (2025).[1][2][4][5][6][7] Compound Summary: 5-Chloro-1-phenyl-1-pentene (Isomer Reference).[1][2] National Library of Medicine.[1][2] [Link][1][2]
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Wang, X., et al. (2019).[1][2][8] "Synthesis of 2-Substituted Propenes by Bidentate Phosphine-Assisted Methylenation." Organic Letters, 21, 3640-3643.[1][2][8] [Link][1][2]
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Nishihara, Y. (2019).[1][2][8] Synthesis of 2-Substituted Propenes. Organic Chemistry Portal. [Link]
Sources
- 1. Buy (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)prop-2-en-1-one | 1176509-18-4 [smolecule.com]
- 2. 1-Chloro-4-cyclopentylbenzene | C11H13Cl | CID 12189588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-1-phenyl-1-pentene | C11H13Cl | CID 5370598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (E)-1-Chloro-4-(pent-1-en-1-yl)benzene | C11H13Cl | CID 5932062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-3-[(4-Ethylthio)phenyl]-1-propene | C11H13ClS | CID 24721915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(Chloromethyl)-4-(phenylthio)benzene | C13H11ClS | CID 71022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Substituted Propenes by Bidentate Phosphine-Assisted Methylenation of Acyl Fluorides and Acyl Chlorides with AlMe3 [organic-chemistry.org]
